REACTION_CXSMILES
|
[Br-:1].C([N+:9]12[CH2:15][C:12]([C:16]([O:18][CH2:19][CH3:20])=[O:17])([CH2:13][CH2:14]1)[CH2:11][CH2:10]2)C1C=CC=CC=1>C(O)C.[Pd]>[BrH:1].[N:9]12[CH2:15][C:12]([C:16]([O:18][CH2:19][CH3:20])=[O:17])([CH2:11][CH2:10]1)[CH2:13][CH2:14]2 |f:0.1,4.5|
|
Name
|
ethyl 1-benzyl-1-azoniabicyclo[2.2.1]hept-4-ylcarboxylate bromide
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+]12CCC(CC1)(C2)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through celite
|
Type
|
WASH
|
Details
|
washing several times with hot ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Br.N12CCC(CC1)(C2)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.1 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |